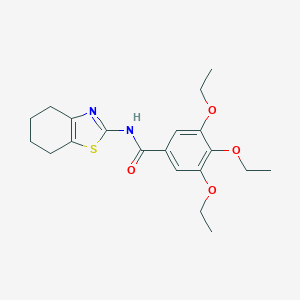
3,4,5-triethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-triethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a complex process and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 3,4,5-triethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. Specifically, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, this compound has been shown to inhibit the activity of certain signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
3,4,5-triethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which can lead to the inhibition of cancer cell growth. In neurons, this compound has been shown to protect against oxidative stress and inflammation, which can lead to the prevention of neurodegenerative diseases. Additionally, this compound has been shown to have fluorescent properties, which can be used in bioimaging applications.
Avantages Et Limitations Des Expériences En Laboratoire
3,4,5-triethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has several advantages and limitations for lab experiments. One advantage is its potential as a fluorescent probe in bioimaging applications, as it can be used to visualize certain cells and tissues. Additionally, this compound has been extensively studied for its potential as an anti-cancer and neuroprotective agent, which can lead to the development of new drugs and therapies. However, one limitation of this compound is its complex synthesis method, which requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the study of 3,4,5-triethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide. One direction is the further investigation of its potential as an anti-cancer agent, as it has shown promising results in inhibiting the growth of certain cancer cells. Another direction is the further investigation of its potential as a neuroprotective agent, as it has shown promising results in protecting against oxidative stress and inflammation in the brain. Additionally, further studies can be conducted to optimize the synthesis method of this compound and to investigate its potential in other fields, such as materials science and bioengineering.
In conclusion, 3,4,5-triethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a complex chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied and discussed. Further research in this area can lead to the development of new drugs, therapies, and technologies that can benefit society.
Méthodes De Synthèse
The synthesis of 3,4,5-triethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4,5,6,7-tetrahydro-1,3-benzothiazole-2-amine to form the amide intermediate. The final step involves the reaction of the amide intermediate with triethylorthoformate to form the desired compound.
Applications De Recherche Scientifique
3,4,5-triethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of certain cancer cells. In the field of neuroscience, this compound has been studied for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress and inflammation in the brain. Additionally, this compound has been investigated for its potential as a fluorescent probe in bioimaging applications.
Propriétés
Nom du produit |
3,4,5-triethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
|---|---|
Formule moléculaire |
C20H26N2O4S |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
3,4,5-triethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C20H26N2O4S/c1-4-24-15-11-13(12-16(25-5-2)18(15)26-6-3)19(23)22-20-21-14-9-7-8-10-17(14)27-20/h11-12H,4-10H2,1-3H3,(H,21,22,23) |
Clé InChI |
REXMPBFMEOBQOM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC3=C(S2)CCCC3 |
SMILES canonique |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC3=C(S2)CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(tert-butyl)-N-[5-(1-naphthyloxy)pentyl]amine](/img/structure/B216141.png)
![1,2,5-Trimethyl-3-{[5-(2,3,5-trimethylphenoxy)pentyl]oxy}benzene](/img/structure/B216142.png)


![1-{2-[2-(Mesityloxy)ethoxy]ethyl}pyrrolidine](/img/structure/B216147.png)
![2-{[6-(2,5-Dimethylphenoxy)hexyl]oxy}-1,4-dimethylbenzene](/img/structure/B216149.png)
![1-[5-(2,6-Diisopropylphenoxy)pentyl]pyrrolidine](/img/structure/B216151.png)
![4-[4-(2,6-diisopropylphenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B216153.png)
![1-{2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl}-3,5-dimethylpiperidine](/img/structure/B216154.png)
![1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B216155.png)

![1-{2-[2-(2-Chloro-6-methylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B216157.png)

